molecular formula C10H15NO2S B021288 (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide CAS No. 107869-45-4

(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B021288
CAS No.: 107869-45-4
M. Wt: 213.30 g/mol
InChI Key: ZAHOEBNYVSWBBW-XCBNKYQSSA-N
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Description

(+)-10-Camphorsulfonimine is a chiral sulfonamide derived from camphor. It is known for its utility in asymmetric synthesis, particularly in the formation of chiral amines. The compound’s unique structure, which includes a camphor backbone and a sulfonamide group, makes it a valuable reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-10-Camphorsulfonimine typically involves the reaction of camphorsulfonyl chloride with ammonia or an amine. The process can be summarized as follows:

    Starting Material: Camphorsulfonyl chloride.

    Reagent: Ammonia or a primary amine.

    Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of (+)-10-Camphorsulfonimine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (+)-10-Camphorsulfonimine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or thiolates are employed under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted camphor derivatives.

Scientific Research Applications

Chemistry: (+)-10-Camphorsulfonimine is widely used in asymmetric synthesis to produce chiral amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a chiral auxiliary in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, (+)-10-Camphorsulfonimine is used in the production of fine chemicals and specialty materials, contributing to the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (+)-10-Camphorsulfonimine exerts its effects involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in organic molecules by providing a stereochemically defined environment. This is achieved through its interaction with substrates and reagents, guiding the formation of products with high enantiomeric purity.

Molecular Targets and Pathways: The compound primarily targets the reactive intermediates in organic synthesis, influencing the stereochemistry of the final products. Its sulfonamide group can form hydrogen bonds and other interactions with substrates, stabilizing transition states and intermediates.

Comparison with Similar Compounds

    Camphorsulfonic Acid: Another derivative of camphor, used as a resolving agent in chiral synthesis.

    Camphorquinone: A camphor derivative used as a photoinitiator in polymer chemistry.

    Camphor: The parent compound, used in various applications including as a plasticizer and in medicinal formulations.

Uniqueness: (+)-10-Camphorsulfonimine stands out due to its specific application in asymmetric synthesis. Its ability to induce chirality in a wide range of substrates makes it a versatile and valuable reagent in organic chemistry. The presence of both the camphor backbone and the sulfonamide group provides unique reactivity and selectivity compared to other camphor derivatives.

Properties

CAS No.

107869-45-4

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

(1R,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide

InChI

InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m1/s1

InChI Key

ZAHOEBNYVSWBBW-XCBNKYQSSA-N

SMILES

CC1(C2CCC13CS(=O)(=O)N=C3C2)C

Isomeric SMILES

CC1([C@@H]2CC[C@@]13CS(=O)(=O)N=C3C2)C

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N=C3C2)C

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 2
(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 3
(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 4
(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 5
(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 6
(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

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